IMB-808 is a synthetic small molecule identified as a potent partial dual agonist of the liver X receptors alpha and beta (LXRα/β). This compound plays a significant role in regulating cholesterol metabolism and has been studied for its potential therapeutic applications in atherosclerosis treatment. Unlike traditional LXR agonists, which can lead to undesirable lipogenic side effects, IMB-808 exhibits a selective profile that minimizes these effects while promoting beneficial cholesterol efflux mechanisms in various cell types .
IMB-808 was discovered through a screening method aimed at identifying novel LXR agonists. It is classified under the category of lipid-regulating agents due to its influence on cholesterol homeostasis and its mechanism of action involving the activation of specific nuclear receptors . The compound is registered under the Chemical Abstracts Service number 870768-70-0, which facilitates its identification in chemical databases .
The synthesis of IMB-808 involves multiple chemical reactions tailored to create a compound that effectively targets the LXR pathways. While specific synthetic routes are not detailed in the available literature, it typically includes:
IMB-808's molecular structure is characterized by specific functional groups that facilitate its interaction with LXRα and LXRβ. Although detailed structural data (such as crystallographic data) is not provided in the sources, studies indicate that IMB-808 fits well within the ligand-binding domains of both receptors, suggesting a favorable conformation for receptor activation .
Key structural features include:
IMB-808 engages in several biochemical interactions upon administration:
The mechanism of action of IMB-808 primarily involves its role as an agonist for liver X receptors:
IMB-808 possesses several notable physical and chemical properties:
These properties facilitate its use in pharmacological applications targeting lipid metabolism.
IMB-808 has significant potential applications in scientific research and medicine:
LXRs modulate atherosclerosis through dual mechanisms: promotion of reverse cholesterol transport (RCT) and suppression of inflammatory pathways in macrophages and arterial walls. Key target genes include:
Table 1: Key LXR Target Genes and Atheroprotective Functions
Target Gene | Regulation by LXRs | Biological Function in Atherosclerosis |
---|---|---|
ABCA1 | Induced | Mediates cholesterol efflux to ApoA-I; critical for HDL biogenesis |
ABCG1 | Induced | Promotes cholesterol efflux to mature HDL particles |
APOE | Induced | Facilitates cholesterol clearance via hepatic uptake |
CETP | Induced | Remodels HDL and facilitates reverse cholesterol transport |
SREBP-1c | Induced | Activates hepatic lipogenesis (undesirable side effect) |
NPC1L1 | Suppressed | Reduces intestinal cholesterol absorption |
Activation of macrophage LXRs suppresses pro-inflammatory gene expression (e.g., COX-2, iNOS, IL-6) and inhibits neutrophil infiltration into atherosclerotic plaques [9]. Human genetic evidence reinforces this protective role: UK Biobank data demonstrate that individuals harboring damaging LXRα mutations exhibit elevated liver enzymes and hepatic dysfunction, confirming the receptor's essential role in human hepatocyte health [5]. Notably, impaired LXR signaling leads to hepatic cholesterol crystallization, triggering NLRP3 inflammasome activation and progressive fibrosis independent of steatosis, highlighting the intricate link between cholesterol homeostasis and inflammation resolution [5].
First-generation synthetic LXR agonists such as T0901317 and GW3965 demonstrate potent atheroprotective effects in preclinical models but suffer from dose-limiting hepatic steatosis and hypertriglyceridemia that preclude clinical translation. These adverse effects stem from canonical LXRα activation in hepatocytes:
Table 2: Pharmacological Limitations of Canonical LXR Agonists
Agonist | LXRα EC₅₀ | LXRβ EC₅₀ | Lipogenic Effect | Cholesterol Efflux Efficacy | |
---|---|---|---|---|---|
T0901317 (T1317) | 0.05 µM | 0.15 µM | Severe (↑ SREBP-1c, FASN) | Robust (↑ ABCA1/G1) | |
GW3965 | 0.19 µM | 0.03 µM | Moderate-Severe | Robust | |
IMB-808 | 0.15 µM | 0.53 µM | Minimal | Potent | [1] [4] |
Attempts to circumvent lipogenesis through tissue-selective agonism or LXRβ-sparing compounds yielded mixed results. For example, hepatic LXRα knockout eliminates T0901317-induced hypertriglyceridemia but concurrently attenuates macrophage reverse cholesterol transport [3]. This illustrates the therapeutic paradox: achieving macrophage-specific LXR activation without hepatic engagement remains the field's central challenge. Partial agonists that differentially recruit co-regulators offer a promising resolution by selectively modulating subsets of LXR target genes [4].
The benzo-dioxepine-carboxamide derivative IMB-808 (chemical name: N-methyl-N-(2-oxo-2-((2,3,4-trifluorophenyl)amino)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxamide) represents a novel class of partial LXR agonists with dissociated pharmacology [1] [4] [7]. Identified through cell-based luciferase reporter screening, IMB-808 exhibits:
Table 3: Functional Efficacy of IMB-808 in Macrophage Models
Functional Assay | Cell Line | IMB-808 Effect | T0901317 Effect | |
---|---|---|---|---|
ABCA1 mRNA induction | RAW264.7 | 2.8-fold ↑ (10 µM) | 3.1-fold ↑ (1 µM) | |
ABCG1 mRNA induction | RAW264.7 | 3.2-fold ↑ (10 µM) | 3.5-fold ↑ (1 µM) | |
Cholesterol efflux to ApoA-I | THP-1 | 35% ↑ (10 µM) | 42% ↑ (1 µM) | |
Cholesterol efflux to HDL | THP-1 | 28% ↑ (10 µM) | 33% ↑ (1 µM) | |
Lipid accumulation | OxLDL-loaded macrophages | Reduced (comparable to T1317) | Robustly reduced | [1] |
The molecular basis for IMB-808's selective agonism involves:
Figure 1: Chemical Structure of IMB-808
O ║ O ╱╲ ║ ╲ ∕ ╱╲ O═C N─CH₂─C═O ◯ ║ ╱ ╲ ╲╱ F O ╲╱ F F (Benzo-dioxepine core) (2,3,4-Trifluorophenyl)
In contrast to full agonists that maximally stabilize the LXRα activation helix (AF-2), IMB-808 induces an intermediate conformation that permits ABCA1/G1 transactivation while limiting SREBP-1c induction [4]. This pharmacological profile positions IMB-808 as a prototype for next-generation LXR modulators that may overcome the therapeutic limitations of conventional agonists.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7